molecular formula C13H15NO2 B1346185 1-(3-Methylbenzoyl)piperidin-4-one

1-(3-Methylbenzoyl)piperidin-4-one

Cat. No.: B1346185
M. Wt: 217.26 g/mol
InChI Key: GDXICIFDUKYJLD-UHFFFAOYSA-N
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Description

1-(3-Methylbenzoyl)piperidin-4-one is a piperidin-4-one derivative featuring a 3-methylbenzoyl group at the 1-position of the piperidine ring. Piperidin-4-one derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory properties . The compound’s structure combines a rigid piperidinone core with a lipophilic 3-methylbenzoyl substituent, which influences its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-(3-methylbenzoyl)piperidin-4-one

InChI

InChI=1S/C13H15NO2/c1-10-3-2-4-11(9-10)13(16)14-7-5-12(15)6-8-14/h2-4,9H,5-8H2,1H3

InChI Key

GDXICIFDUKYJLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(=O)CC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 1-(3-Methylbenzoyl)piperidin-4-one with key analogs, highlighting substituent variations and their implications:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Structural Impact
This compound 3-Methylbenzoyl C₁₃H₁₅NO₂ 217.26 Electron-donating methyl group enhances lipophilicity and may improve membrane permeability.
1-(3-Methoxybenzoyl)piperidin-4-one oxime 3-Methoxybenzoyl + oxime group C₁₃H₁₆N₂O₂ 233.27 Methoxy group increases electron density; oxime enables tautomerization and hydrogen bonding.
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one 4-Methylthiazole ring C₉H₁₂N₂OS 196.27 Thiazole substituent introduces aromaticity and potential for π-π stacking interactions.
1-(3-Chloro-4-nitrobenzoyl)piperidin-4-one 3-Chloro-4-nitrobenzoyl C₁₂H₁₁ClN₂O₄ 294.68 Electron-withdrawing groups (Cl, NO₂) reduce electron density, altering reactivity.
1-(7-Fluoroquinolin-8-yl)piperidin-4-one Fluoroquinoline moiety C₁₄H₁₃FN₂O 244.26 Fluorine atom enhances metabolic stability; quinoline core may improve DNA intercalation.

Physicochemical Properties

  • Lipophilicity : The 3-methyl group in this compound increases lipophilicity compared to analogs with polar substituents (e.g., oxime or methoxy groups) . This property is critical for blood-brain barrier penetration in CNS-targeted drugs.
  • Solubility : Derivatives with electron-withdrawing groups (e.g., 1-(3-Chloro-4-nitrobenzoyl)piperidin-4-one) exhibit lower aqueous solubility due to reduced hydrogen-bonding capacity .
  • Tautomerism: The oxime group in 1-(3-methoxybenzoyl)piperidin-4-one oxime allows keto-enol tautomerism, which can influence binding modes in biological systems .

Crystallographic and Conformational Insights

  • Crystal Packing: The conformation of the piperidinone ring (e.g., chair vs. boat) and substituent orientation influence molecular packing. For instance, 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one () adopts a chair conformation stabilized by intramolecular hydrogen bonds .
  • Hydrogen Bonding : Analogs with hydrogen-bonding groups (e.g., oximes) form stable crystal lattices, as validated by tools like SHELX and ORTEP .

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